molecular formula C17H14F3NO3S2 B2746840 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2097858-11-0

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2746840
CAS No.: 2097858-11-0
M. Wt: 401.42
InChI Key: MDTANLQYQOOOPF-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a furan ring, a thiophene ring, a trifluoromethyl group, and a sulfonamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is also a five-membered ring but contains four carbon atoms and a sulfur atom . The trifluoromethyl group (-CF3) is a functional group in organofluorines that has a carbon atom attached to three fluorine atoms. Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-OH) where the hydroxyl group is replaced by an amine.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions used. For instance, the furan and thiophene rings could be introduced via a palladium-catalyzed cross-coupling reaction . The trifluoromethyl group could be introduced using a trifluoromethylation reagent . The sulfonamide group could be introduced via a substitution reaction with a suitable sulfonamide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are aromatic and planar, while the trifluoromethyl group is tetrahedral. The sulfonamide group would have a trigonal planar geometry around the sulfur atom and a pyramidal geometry around the nitrogen atom .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions. The trifluoromethyl group could potentially be transformed into other functional groups via nucleophilic substitution reactions . The sulfonamide group could participate in a variety of reactions, including hydrolysis, acylation, and others .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, given the presence of multiple aromatic rings. The compound would likely have a relatively high melting point due to the presence of the polar sulfonamide group, which could form strong intermolecular hydrogen bonds .

Scientific Research Applications

Synthesis and Derivatization Techniques

Research has demonstrated methods for the synthesis and derivatization of novel sulfonamide compounds, involving the sulfonation of aromatic heterocycles to afford regioselectively substituted heterocycles. For instance, the synthesis of derivatives through reactions like Mannich reaction and radical bromination followed by selective ammonolysis is significant for accessing a wide variety of heterocycles (G. Hartman & W. Halczenko, 2009).

Chemical Characterization and Applications

The compound and its derivatives have been characterized for various applications. For example, the synthesis and characterization of benzene sulfonamide derivatives for potential use in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents have been explored, revealing that certain derivatives exhibit promising biological activities without significant tissue damage in comparison to control substances (Ş. Küçükgüzel et al., 2013).

Material Science and Polymer Research

In the realm of materials science, the synthesis of electrochromic conducting polymers via electrochemical polymerization demonstrates the utility of sulfonamide derivatives in developing polymers with low redox switching potentials and high stability in the conducting state (G. Sotzing, J. Reynolds, & P. Steel, 1996). Additionally, the use of heteroaromatic linkers in phenothiazine-based dye-sensitized solar cells, where derivatives with furan as a conjugated linker showed significant improvements in solar energy-to-electricity conversion efficiency, highlights the compound’s potential in renewable energy technologies (Se Hun Kim et al., 2011).

Future Directions

The compound could potentially be investigated for various applications, depending on its physical and chemical properties. For example, if it shows inhibitory activity against carbonic anhydrase, it could be investigated as a potential drug for conditions such as glaucoma, epilepsy, or altitude sickness . Alternatively, if it has interesting electronic properties due to the presence of the furan and thiophene rings, it could be investigated for use in organic electronic devices .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO3S2/c18-17(19,20)12-4-1-5-13(10-12)26(22,23)21-11-14(15-6-2-8-24-15)16-7-3-9-25-16/h1-10,14,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTANLQYQOOOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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